molecular formula C48H60NOP B3026649 (S)-Dtb-siphox CAS No. 1040274-18-7

(S)-Dtb-siphox

Cat. No. B3026649
CAS RN: 1040274-18-7
M. Wt: 698.0
InChI Key: FMGYAZLRTVWJGN-DYVQZXGMSA-N
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Description

(S)-Dtb-siphox is a chemical compound that has been studied for its potential use in scientific research. This compound is a derivative of siphonaxanthin, which is a carotenoid pigment found in marine algae. (S)-Dtb-siphox has been synthesized using a variety of methods, and has been shown to have a number of interesting biochemical and physiological effects. In

Scientific Research Applications

  • Electron Transport in Molecules : Di-thiol–benzene (DTB) has been extensively studied for its electron transport properties in molecules. Advanced calculations using methods based on density functional theory (DFT) have shown that DTB coupled to Au(111) surfaces exhibits significant theoretical conductance, which is much higher than values obtained in molecular break junction experiments. This research has implications for the development of molecular electronics (Stokbro et al., 2003).

  • Bulk Data Transfers on the Internet : Delay-tolerant bulk (DTB) data transfers, which can tolerate delays ranging from hours to days, are crucial for applications like transferring scientific data from particle accelerators to labs around the world. Research suggests that these data transfers can be efficiently managed through commercial ISPs by leveraging off-peak bandwidth, offering a cost-effective solution for handling large-scale data transfers (Laoutaris et al., 2009).

  • Fiber-Optic Raman Spectra Distributed Temperature Sensing : In hydrologic research, DTB has been used in fiber-optic distributed temperature sensing (DTS). New calibration methods for single-ended DTS installations provide more accurate data than instrument-calibrated data, with improved precision and reduced mean bias. This research enhances the utility of DTS in precise hydrological studies (Hausner et al., 2011).

  • Digital Twin in Smart Grid : The concept of Digital Twin (DT) has been applied to smart grid systems. A novel operational application architecture model, OKDD (ontology-body, knowledge-body, data-body, and digital-portal), has been proposed for the digital twin body (DTB) in the power grid. This research provides insights into the application of digital twin technology for complex system management and reliability assurance (Jiang et al., 2021).

properties

IUPAC Name

bis(3,5-ditert-butylphenyl)-[(3S)-4-(4,5-dihydro-1,3-oxazol-2-yl)-3,3'-spirobi[1,2-dihydroindene]-4'-yl]phosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H60NOP/c1-44(2,3)33-25-34(45(4,5)6)28-37(27-33)51(38-29-35(46(7,8)9)26-36(30-38)47(10,11)12)40-18-14-16-32-20-22-48(42(32)40)21-19-31-15-13-17-39(41(31)48)43-49-23-24-50-43/h13-18,25-30H,19-24H2,1-12H3/t48-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMGYAZLRTVWJGN-DYVQZXGMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1)P(C2=CC=CC3=C2C4(CCC5=C4C(=CC=C5)C6=NCCO6)CC3)C7=CC(=CC(=C7)C(C)(C)C)C(C)(C)C)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC(=CC(=C1)P(C2=CC=CC3=C2[C@@]4(CCC5=C4C(=CC=C5)C6=NCCO6)CC3)C7=CC(=CC(=C7)C(C)(C)C)C(C)(C)C)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H60NOP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20680626
Record name 2-{(1S)-7'-[Bis(3,5-di-tert-butylphenyl)phosphanyl]-2,2',3,3'-tetrahydro-1,1'-spirobi[inden]-7-yl}-4,5-dihydro-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20680626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

698.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1040274-18-7
Record name 2-{(1S)-7'-[Bis(3,5-di-tert-butylphenyl)phosphanyl]-2,2',3,3'-tetrahydro-1,1'-spirobi[inden]-7-yl}-4,5-dihydro-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20680626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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